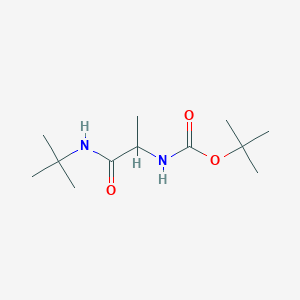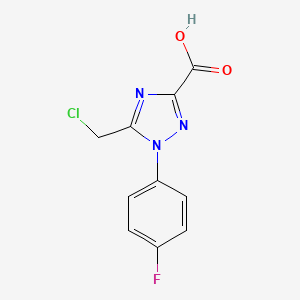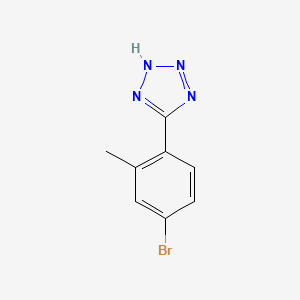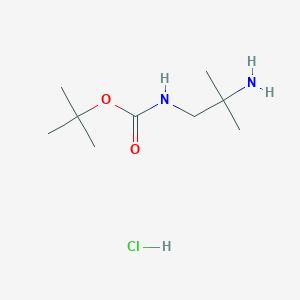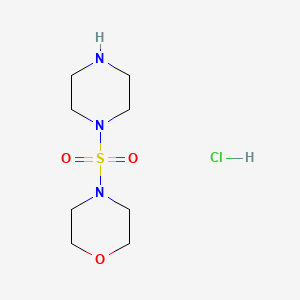
Clorhidrato de 4-(piperazin-1-ilsulfonil)morfolina
Descripción general
Descripción
4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride (4-PMSM) is a chemical compound that has been widely used in scientific research and laboratory experiments. It is a versatile compound that has been used in a variety of applications, ranging from synthesis methods to biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Investigación en proteómica
Este compuesto se utiliza en la investigación en proteómica, donde puede servir como una herramienta bioquímica para el estudio de la estructura y función de las proteínas. Sus propiedades químicas únicas pueden aprovecharse para modificar proteínas o péptidos, lo que ayuda en la identificación y caracterización de nuevas proteínas o en el estudio de las interacciones proteína-proteína .
Diseño y desarrollo de fármacos
Como molécula que contiene tanto grupos piperazina como morfolina, puede ser un intermedio valioso en la síntesis de productos farmacéuticos. La porción piperazina, en particular, es una característica común en muchos fármacos, lo que sugiere que este compuesto podría utilizarse en el desarrollo de nuevos agentes terapéuticos .
Síntesis de derivados de piperidina
Los derivados de piperidina son importantes en la química medicinal. Este compuesto podría utilizarse como material de partida o intermedio en la síntesis de varios derivados de piperidina, que son frecuentes en más de veinte clases de productos farmacéuticos .
Estudios de actividad biológica
La estructura del compuesto sugiere una posible actividad biológica, lo que lo convierte en un candidato para estudios farmacológicos. Los investigadores pueden utilizarlo para explorar su interacción con dianas biológicas, lo que podría conducir al descubrimiento de nuevas vías biológicas o dianas farmacológicas .
Biología química
En biología química, este compuesto puede utilizarse para estudiar los procesos químicos que ocurren dentro de los organismos vivos y que están relacionados con ellos. Podría actuar como una sonda molecular para comprender los procesos celulares, los mecanismos enzimáticos o las vías metabólicas .
Ciencia de materiales
Los anillos de morfolina y piperazina presentes en el compuesto sugieren posibles aplicaciones en la ciencia de materiales. Podría utilizarse en la síntesis de nuevos polímeros o como agente de reticulación, lo que contribuiría al desarrollo de materiales con propiedades novedosas .
Química analítica
Este compuesto puede utilizarse como patrón o reactivo en química analítica para desarrollar nuevos métodos para la detección y cuantificación de sustancias biológicas o químicas .
Propósitos educativos
En entornos académicos, puede utilizarse para demostrar diversas reacciones químicas y técnicas de síntesis a los estudiantes, sirviendo así como una herramienta educativa en los laboratorios de química orgánica .
Mecanismo De Acción
Target of Action
The primary targets of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride are currently unknown. This compound is a biochemical used for proteomics research
Mode of Action
The exact mode of action of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride is not well-documented. As a morpholine derivative, it may share some properties with other morpholine compounds. For example, some morpholine derivatives have been found to inhibit certain fungal enzymes . .
Biochemical Pathways
Morpholine compounds are known to adjust pH levels in steam plants, suggesting they may interact with biochemical pathways related to pH regulation . More research is needed to elucidate the specific pathways affected by this compound and their downstream effects.
Pharmacokinetics
Its molecular weight is 271.76 , which may influence its absorption and distribution
Result of Action
As a biochemical used for proteomics research , it may be involved in protein-related processes.
Action Environment
It is recommended to store this compound at room temperature , suggesting that temperature may affect its stability
Análisis Bioquímico
Biochemical Properties
4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, influencing their activity. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions. This compound can also form complexes with proteins, affecting their stability and function .
Cellular Effects
The effects of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules, leading to changes in downstream signaling pathways. This can result in altered gene expression patterns and metabolic shifts within the cell. The compound’s impact on cellular processes can vary depending on the cell type and the specific context of its use .
Molecular Mechanism
At the molecular level, 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under standard storage conditions, but its activity can diminish over extended periods. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These temporal effects are essential for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Transport and Distribution
Within cells and tissues, 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within different cellular compartments. The transport and distribution of the compound are important factors that influence its overall activity and function .
Subcellular Localization
The subcellular localization of 4-(Piperazin-1-ylsulfonyl)morpholine hydrochloride plays a critical role in its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s function and its interactions with other biomolecules. Understanding the subcellular distribution of the compound is essential for elucidating its biochemical and cellular effects .
Propiedades
IUPAC Name |
4-piperazin-1-ylsulfonylmorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3S.ClH/c12-15(13,10-3-1-9-2-4-10)11-5-7-14-8-6-11;/h9H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPGMLOCLXQVBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)N2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-[6-(piperidin-1-yl)pyridin-3-yl]propanamide dihydrochloride](/img/structure/B1520820.png)
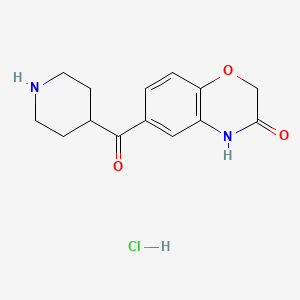
![5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1520824.png)

![tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate](/img/structure/B1520827.png)


